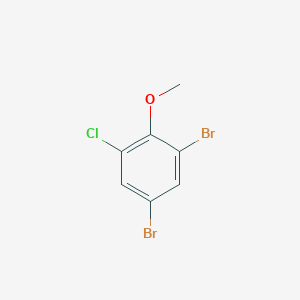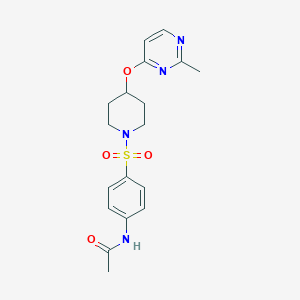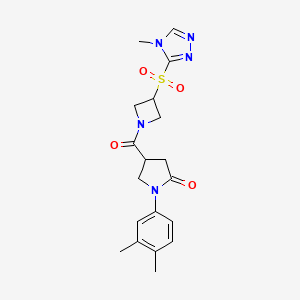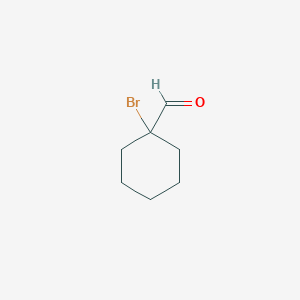
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various phenylpropyl and diphenylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the phenylpropyl and diphenylpropyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the substitution process. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups on the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and catalysts like palladium or platinum under controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Applications De Recherche Scientifique
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mécanisme D'action
The mechanism of action of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(3-Phenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- 8-(3,3-Diphenylpropylamino)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
- 8-(3,3-Diphenylpropylamino)-3-ethyl-7-(3-phenylpropyl)purine-2,6-dione
Uniqueness
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, as it may exhibit different activity profiles compared to similar compounds.
Propriétés
Numéro CAS |
575462-61-2 |
|---|---|
Formule moléculaire |
C30H31N5O2 |
Poids moléculaire |
493.611 |
Nom IUPAC |
8-(3,3-diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C30H31N5O2/c1-34-27-26(28(36)33-30(34)37)35(21-11-14-22-12-5-2-6-13-22)29(32-27)31-20-19-25(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,12-13,15-18,25H,11,14,19-21H2,1H3,(H,31,32)(H,33,36,37) |
Clé InChI |
ULJXQUQLJUAXDF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)CCCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2632748.png)
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2632749.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2632752.png)

![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)




![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)
![N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2632769.png)
